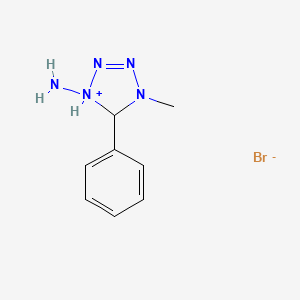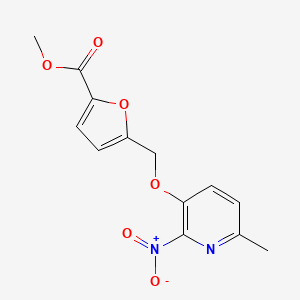![molecular formula C15H18OSe B12515171 Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- CAS No. 820963-07-3](/img/structure/B12515171.png)
Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group, a propylseleno group, and a cyclobutenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield selenoxide derivatives, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cinnamaldehyde
- Cinnamyl alcohol
- β-Methylstyrene
- Cinnamic acid
Uniqueness
Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- stands out due to the presence of the propylseleno group, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group.
Propriétés
Numéro CAS |
820963-07-3 |
|---|---|
Formule moléculaire |
C15H18OSe |
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
1-(3-phenyl-2-propylselanylcyclobut-2-en-1-yl)ethanone |
InChI |
InChI=1S/C15H18OSe/c1-3-9-17-15-13(11(2)16)10-14(15)12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3 |
Clé InChI |
AOXAALGGMMHUAF-UHFFFAOYSA-N |
SMILES canonique |
CCC[Se]C1=C(CC1C(=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine](/img/structure/B12515088.png)
![1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene](/img/structure/B12515102.png)
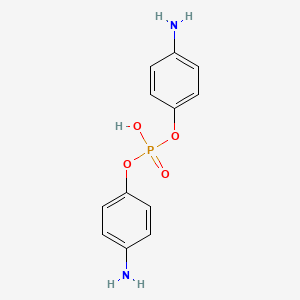
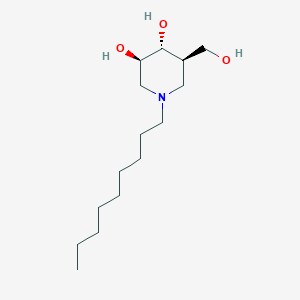
![1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline](/img/structure/B12515121.png)

![1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide](/img/structure/B12515133.png)
![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)
![[(5-Methyl-3-propylhept-5-en-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12515141.png)

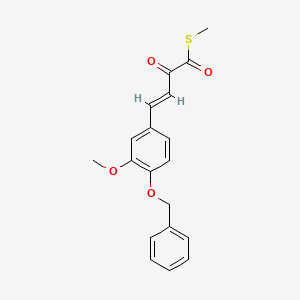
![2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-](/img/structure/B12515148.png)
